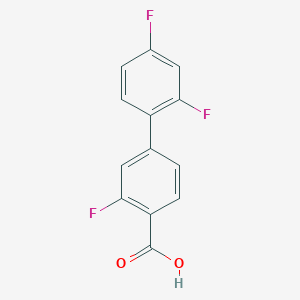

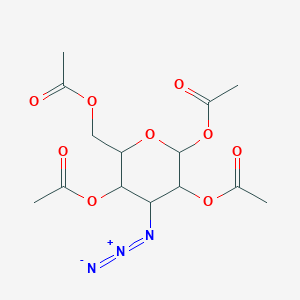

![molecular formula C6H10ClN3 B1321347 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 62002-31-7](/img/structure/B1321347.png)

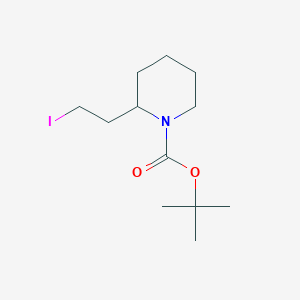

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl. It is a solid substance and has an IUPAC name of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride. This compound is used in various research applications and has been investigated for its potential pharmacological properties .

Chemical Reactions Analysis

The chemical reactivity of this compound depends on its functional groups and the specific conditions. It can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its potential as a precursor for Xa factor inhibitors and CDK inhibitors .

Applications De Recherche Scientifique

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride: A Comprehensive Analysis

Factor Xa Inhibitor Development: This compound has been reported in literature for its potential use in the development of Factor Xa inhibitors, which are anticoagulants that prevent blood clots. This application is crucial in the treatment and prevention of thrombosis-related conditions such as deep vein thrombosis and pulmonary embolism .

Cyclin-Dependent Kinase (CDK) Inhibition: Another reported use of this chemical is in the synthesis of CDK inhibitors. CDKs are important in the regulation of cell cycle progression, and their inhibitors can be used in cancer therapy to halt the proliferation of cancer cells .

3. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition The design and synthesis of compounds that inhibit VEGFR-2 kinase activity is another application. These inhibitors can potentially be used in cancer treatment, as they may prevent tumor growth by inhibiting angiogenesis—the formation of new blood vessels that supply nutrients to tumors .

Organic Synthesis Intermediate: As an intermediate in organic synthesis, this compound can be used to create a variety of complex molecules for further research or therapeutic applications.

Proteomics Research: This compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions within biological systems .

Pharmaceutical Research: Given its involvement in the synthesis of various inhibitors, this compound likely plays a role in pharmaceutical research aimed at discovering new drugs.

Due to the limited information available from the search results, it’s challenging to provide more specific applications without further detailed research into scientific literature and databases. However, these sections highlight some of the key areas where 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is being applied or has potential for application in scientific research.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNMCZLZDPGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586003 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride | |

CAS RN |

62002-31-7 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)